molecular formula C6H5BF2O2 B055698 2,3-Difluorophenylboronic acid CAS No. 121219-16-7

2,3-Difluorophenylboronic acid

Cat. No. B055698
M. Wt: 157.91 g/mol
InChI Key: SZYXKFKWFYUOGZ-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

After 7.5 g of o-difluorobenzene was dissolved in 80 ml of dried tetrahydrofuran (THF), the solution thus formed was cooled down to -70° C. under a nitrogen atmosphere and then added dropwise with 42 ml of butyllithium (1.6 mol/liter hexane solution) at a temperature lower than -55° C. The solution was continuously stirred at the same temperature for 1.5 hours and added dropwise with a THF solution containing 24.8 g of triisopropylborate at a temperature of -65° C. to -60° C. After the dropping of the solution was finished, the solution was continuously stirred at an ambient temperature for 12 hours, added further with 60 ml of a 10% aqueous hydrochloric acid solution, and continuously stirred for 1 hour. The reaction mixture thus obtained was subjected to extraction with an ether, washed with water, dried, and subjected to distillation under a reduced pressure to separate the solvent to obtain 9.0 g of 2,3-difluorophenyl boronic acid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])CCC.C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.Cl>O1CCCC1>[F:1][C:2]1[C:3]([F:8])=[CH:4][CH:5]=[CH:6][C:7]=1[B:18]([OH:19])[OH:17]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was continuously stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution thus formed
STIRRING
Type
STIRRING
Details
the solution was continuously stirred at an ambient temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
continuously stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with an ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to separate the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.